1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Overview
Description
The compound "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" is a chemical that belongs to the tetrahydronaphthalene family, a group of compounds known for their diverse biological activities and potential therapeutic applications. The tetrahydronaphthalene core is a common motif in many natural products and synthetic compounds with pharmacological relevance.
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives has been a subject of interest in several studies. For instance, a concise synthesis of a beta-amyloid(1-42) aggregation inhibitor featuring a tetrahydronaphthalene structure was developed, highlighting a key step involving a regio- and diastereoselective hydroboration-amination sequence to convert an alkene into an amine, with enantiomeric resolution achieved by recrystallization . Another study reported a rapid, enantioselective synthesis of a hydroxy-tetrahydronaphthalene carboxylic acid, utilizing a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . These methods demonstrate the versatility and complexity of synthesizing tetrahydronaphthalene derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives can be quite intricate, as evidenced by the crystal structure analysis of a related compound, which revealed a half-chair conformation with specific orientations for the methyl and acetyl groups. The study also discussed the equilibration of the compound, giving a trans-to-cis ratio of 5:2 . This information is crucial for understanding the three-dimensional arrangement of atoms in these molecules, which can significantly influence their chemical reactivity and biological activity.
Chemical Reactions Analysis
Tetrahydronaphthalenes can undergo various chemical reactions, one of which is the gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes, as reported in a study. This method efficiently synthesizes substituted tetrahydronaphthalenes and related compounds, demonstrating compatibility with a range of functional groups and yielding meta-substituted aromatic rings. The use of gold catalysts generated from Au(PPh3)Cl and triflic acid under mild conditions is a notable advancement in the field .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" are not detailed in the provided papers, the studies on related tetrahydronaphthalene derivatives suggest that these compounds exhibit significant chemical stability and can be synthesized with high stereochemical control. The ability to manipulate their molecular structures through various synthetic routes implies that their physical properties, such as solubility, melting point, and boiling point, can be tailored to suit different applications, particularly in the pharmaceutical industry where such properties are critical for drug formulation and delivery .
Scientific Research Applications
Antiviral Research
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a closely related compound, has been used as a starting material for synthesizing heterocyclic derivatives with significant antiviral activities. This research, aimed at creating antiviral agents, revealed that some synthesized compounds showed promising activities comparable to Acyclovir, a standard antiviral medication (Mohamed et al., 2010).
Anticancer Research
In another study, derivatives of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, similar to the compound of interest, were synthesized and evaluated for their anticancer properties. These derivatives demonstrated selective activity against liver cancer, with some compounds showing high potency (Amin et al., 2009).
Synthesis of Musk Odorants and Fragrance Compounds
A study on silicon analogues of musk odorants based on disila-substituted tetrahydronaphthalene and indane skeletons, including derivatives of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, highlighted their application in creating fragrances. These compounds exhibited unique olfactory properties, demonstrating potential in the fragrance industry (Gluyas et al., 2010).
Medicinal Chemistry and Drug Synthesis
The compound and its derivatives have been employed in the synthesis of various pharmaceutical agents. For instance, derivatives of 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone were synthesized and tested for their cardiovascular properties, showcasing their potential as cardiovascular agents (Miyake et al., 1983).
Analytical and Structural Chemistry
In the field of analytical and structural chemistry, compounds related to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone have been synthesized and their crystal structures analyzed. These studies provide insight into the molecular configuration and properties of these compounds, which is crucial for further applications in material science and chemistry (Jia-rong & Guang, 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
CAS RN |
40420-05-1 | |
Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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